molecular formula C9H8O B12511682 Cubane-1-carbaldehyde

Cubane-1-carbaldehyde

Cat. No.: B12511682
M. Wt: 132.16 g/mol
InChI Key: UGWGHFLEXKMGQL-UHFFFAOYSA-N
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Description

Cubane-1-carbaldehyde is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure The cubane framework consists of eight carbon atoms arranged in a cube, with each carbon atom bonded to three other carbon atoms

Chemical Reactions Analysis

Types of Reactions

Cubane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The highly strained nature of the cubane framework makes it reactive under certain conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-bromo-1-hydroxymethylcubane yields 4-bromothis compound .

Mechanism of Action

The mechanism of action of cubane-1-carbaldehyde involves its highly strained cubic structure, which makes it reactive under certain conditions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, cubane derivatives may interact with biological targets similarly to benzene rings, but with different steric and electronic properties .

Comparison with Similar Compounds

Cubane-1-carbaldehyde can be compared with other cubane derivatives and similar strained hydrocarbons:

This compound stands out due to its unique aldehyde functional group, which allows for further functionalization and diverse applications.

Properties

IUPAC Name

cubane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWGHFLEXKMGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C12C3C4C1C5C4C3C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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